Bis(tetrabutylammonium)dichromat

Übersicht

Beschreibung

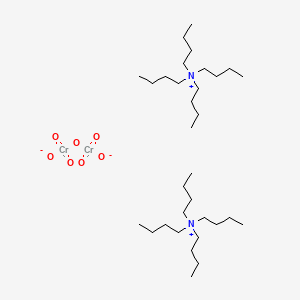

Bis(tetrabutylammonium) dichromate (TBADC) is an organic compound with the chemical formula C32H72Cr2N2O7 . It is a mild oxidizing agent that can be used as a reagent for various chemical reactions .

Synthesis Analysis

While specific synthesis methods for Bis(tetrabutylammonium) dichromate were not found in the search results, it’s known that TBADC can be used as a reagent in the preparation of nitrophenol derivatives and quinones under aprotic reaction conditions .Molecular Structure Analysis

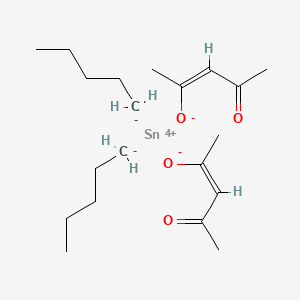

The molecular structure of Bis(tetrabutylammonium) dichromate consists of two tetrabutylammonium ions and one dichromate ion . The linear formula is [(CH3CH2CH2CH2)4N]2Cr2O7 .Chemical Reactions Analysis

TBADC is used in various chemical reactions. It can convert oximes to carbonyl compounds under microwave irradiation . It also serves as a catalyst precursor for the gas phase dehydration of acetic acid to ketene .Physical and Chemical Properties Analysis

Bis(tetrabutylammonium) dichromate is a solid at 20 degrees Celsius . It has a molecular weight of 700.92 g/mol . The compound appears as a light yellow to brown powder or crystalline substance .Wissenschaftliche Forschungsanwendungen

Bis(tetrabutylammonium)dichromat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

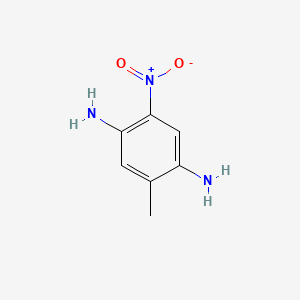

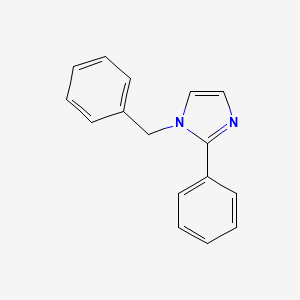

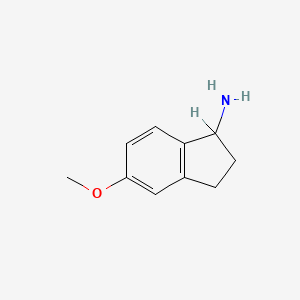

1. Herstellung von Nitrophenolderivaten und Chinonen this compound (TBADC) dient als Reagenz für die Herstellung von Nitrophenolderivaten und Chinonen unter aprotischen Reaktionsbedingungen. Diese Anwendung ist signifikant bei der Synthese komplexer organischer Verbindungen, die in verschiedenen chemischen Industrien verwendet werden .

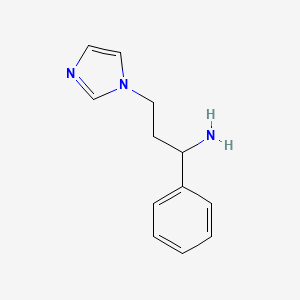

2. Umwandlung von Oximen in Carbonylverbindungen TBADC wird zur Umwandlung von Oximen in Carbonylverbindungen unter Mikrowellenbestrahlung verwendet und bietet eine Methode zur Synthese von Ketonen und Aldehyden aus ihren entsprechenden Oximprokursoren .

3. Katalysatorvorläufer für die Gasphasen-Dehydratisierung Als Katalysatorvorläufer ermöglicht TBADC die Gasphasen-Dehydratisierung von Essigsäure zu Keten, einer wichtigen Industriechemikalie, die bei der Produktion von Essigsäureanhydrid und anderen acetylierten Verbindungen verwendet wird .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Bis(tetrabutylammonium) dichromate were not found in the search results, it’s known that chromium (VI) compounds, which include Bis(tetrabutylammonium) dichromate, are classified as carcinogenic . This suggests that future research may focus on understanding the health impacts of these compounds and developing safer alternatives.

Wirkmechanismus

Target of Action

Bis(tetrabutylammonium) dichromate is primarily an oxidizing agent . It targets various organic compounds, particularly those that can undergo oxidation reactions .

Mode of Action

As an oxidizing agent, Bis(tetrabutylammonium) dichromate facilitates the transfer of electrons from the target compound to itself, thereby oxidizing the target compound . This electron transfer results in the reduction of the dichromate ion to chromium(III) and the oxidation of the target compound .

Biochemical Pathways

The exact biochemical pathways affected by Bis(tetrabutylammonium) dichromate are dependent on the specific target compound. It is generally involved in oxidation reactions, which can lead to the formation of various products such as nitrophenol derivatives and quinones .

Result of Action

The molecular and cellular effects of Bis(tetrabutylammonium) dichromate’s action are largely dependent on the specific target compound. For instance, it can convert oximes to carbonyl compounds under microwave irradiation . It can also act as a catalyst precursor for the gas phase dehydration of acetic acid to ketene .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bis(tetrabutylammonium) dichromate. For example, the presence of other reactive species, temperature, and pH can affect the rate and extent of the oxidation reactions it catalyzes .

Biochemische Analyse

Biochemical Properties

Bis(tetrabutylammonium) dichromate plays a significant role in biochemical reactions. It is used for the preparation of nitrophenol derivatives and quinones under aprotic reaction conditions . It also aids in the conversion of oximes to carbonyl compounds under microwave irradiation

Cellular Effects

It is known that chromium (VI) compounds, which include Bis(tetrabutylammonium) dichromate, are classified as carcinogens . Therefore, it is likely that this compound could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an oxidizing agent, it likely exerts its effects at the molecular level through oxidation reactions This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

dioxido(dioxo)chromium;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.Cr.4O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h2*5-16H2,1-4H3;;;;;/q2*+1;;;;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQUOQAMKSRLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72CrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56660-19-6 | |

| Record name | Tetrabutylammonium, salt with chromic acid (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056660196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium, salt with chromic acid (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

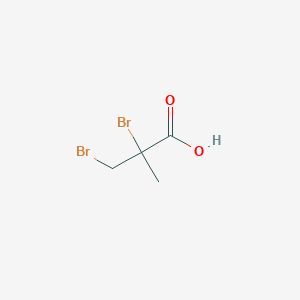

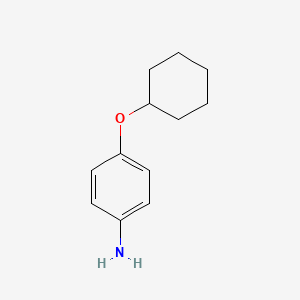

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

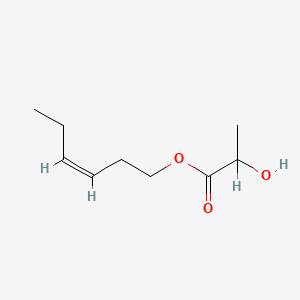

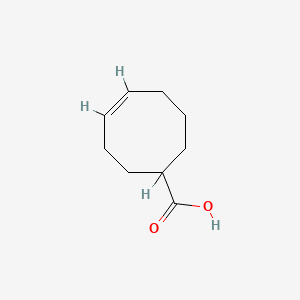

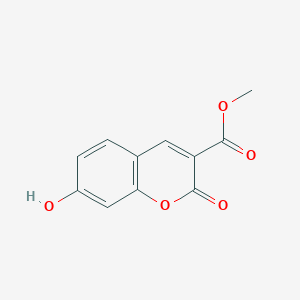

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)